Ethyl 3-iso-propoxybenzoylformate
Description
Contextualization within Benzoylformate Esters and Aromatic Carboxylates
Ethyl 3-iso-propoxybenzoylformate belongs to the class of benzoylformate esters, which are characterized by an ester group attached to a benzoylformyl core. These compounds are a subset of the larger family of aromatic carboxylates, organic compounds that feature a carboxyl group directly bonded to an aromatic ring. numberanalytics.com The general structure of an aromatic carboxylate is Ar-COOR, where 'Ar' represents an aromatic ring and 'R' is an alkyl or aryl group. numberanalytics.com
The presence of the aromatic ring and the carboxyl group imparts distinct physical and chemical properties to these molecules. numberanalytics.com Aromatic carboxylic acids and their ester derivatives are fundamental in organic chemistry, serving as versatile precursors for the synthesis of a wide array of more complex structures, including pharmaceuticals and materials. numberanalytics.comresearchgate.net The reactivity of these compounds is influenced by the nature of substituents on the aromatic ring and the reaction conditions. numberanalytics.com
Historical Trajectory and Evolution of Benzoate (B1203000) Derivatives in Chemical Research
The study of benzoate derivatives has a rich history, dating back to the 16th century with the discovery of benzoic acid through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com The structural determination of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a significant milestone. chemeurope.com Early industrial production methods for benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, though this process yielded chlorinated derivatives. wikipedia.orgnewworldencyclopedia.org A major advancement was the development of a commercial process involving the partial oxidation of toluene, a method that is still in use today due to its high yield and use of readily available materials. wikipedia.orgchemeurope.com
The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski paved the way for its use as a food preservative. wikipedia.orgchemeurope.com Over the years, research has expanded to a vast array of benzoic acid derivatives, including esters, amides, and other functionalized compounds. wikipedia.org The development of new synthetic methodologies, such as direct C-H bond carboxylation using carbon dioxide, continues to broaden the scope and utility of aromatic carboxylic acids and their derivatives in modern chemical research. chemistryviews.orgresearchgate.net
Strategic Significance of the Iso-Propoxybenzoylformate Scaffold in Molecular Design
The iso-propoxybenzoylformate scaffold, as exemplified by this compound, holds strategic importance in molecular design due to the specific combination of its structural components. The benzoylformate core provides a reactive handle for various chemical transformations, while the iso-propoxy group at the 3-position of the aromatic ring introduces specific steric and electronic effects.
The ethyl ester portion of the molecule can be readily hydrolyzed or transformed into other functional groups, making it a versatile point for derivatization. wikipedia.org This strategic placement of functional groups allows for the targeted synthesis of more complex molecules with desired properties, highlighting the utility of the iso-propoxybenzoylformate scaffold as a key building block in contemporary organic synthesis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 845790-54-7 | scbt.com |
| Molecular Formula | C13H16O4 | scbt.com |
| Molecular Weight | 236.26 g/mol | scbt.com |
| Purity | 97.0% | cymitquimica.com |
| InChI Key | YGNKPPHKWYBGKD-UHFFFAOYSA-N | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-(3-propan-2-yloxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(15)12(14)10-6-5-7-11(8-10)17-9(2)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKOUVDXCVLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374528 | |
| Record name | Ethyl 3-iso-propoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-54-7 | |
| Record name | Ethyl 3-iso-propoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845790-54-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 3 Iso Propoxybenzoylformate
Chemo- and Regioselective Synthesis Pathways
The assembly of Ethyl 3-iso-propoxybenzoylformate requires precise control over the formation of its key structural features: the ethyl ester, the benzoylformate core, and the regioselective placement of the iso-propoxy group on the aromatic ring.
Esterification Protocols for Carboxylate Construction
The final step in many potential synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 3-iso-propoxybenzoylformic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.comucla.edu This acid-catalyzed reaction between a carboxylic acid and an alcohol, in this case, ethanol (B145695), is an equilibrium process. masterorganicchemistry.comtcu.edu To achieve high yields of the desired ethyl ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of ethanol, which can also serve as the solvent, and by removing the water formed during the reaction. masterorganicchemistry.com Common strong acid catalysts for this process include sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (TsOH). ucla.edu
Microwave-assisted organic synthesis (MAOS) has emerged as a modern technique to accelerate the Fischer esterification. The use of sealed-vessel microwave conditions can significantly reduce reaction times compared to conventional heating methods. usm.my However, the closed system can be challenging for an equilibrium reaction like esterification, as the water produced cannot be easily removed. usm.my
A plausible reaction scheme for the esterification is as follows:
Figure 1: Fischer esterification of 3-iso-propoxybenzoylformic acid to yield this compound.Formation of the Benzoylformate Skeleton: Approaches and Challenges
The α-ketoester moiety, also known as the benzoylformate skeleton, is a crucial component of the target molecule. There are several established methods for constructing this functional group. mdpi.com
One of the most direct approaches is the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) ring with an oxalyl chloride derivative, such as ethyl oxalyl chloride. mdpi.comorganic-chemistry.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org For the synthesis of this compound, the starting material would be iso-propoxybenzene. A major challenge in Friedel-Crafts reactions is controlling the regioselectivity. The iso-propoxy group is an ortho-, para-director, meaning the acylation would predominantly occur at the positions ortho and para to the iso-propoxy group, rather than the desired meta position. This makes this direct approach problematic for obtaining the 3-substituted isomer.
An alternative strategy involves the oxidation of a suitable precursor , such as a mandelic acid derivative. mdpi.com For instance, 3-iso-propoxymandelic acid could be oxidized to the corresponding 3-iso-propoxybenzoylformic acid, which can then be esterified. Various oxidizing agents can be employed for this transformation, and recent research has focused on developing catalytic and more environmentally friendly oxidation systems. organic-chemistry.orggoogle.com The synthesis of (R)-mandelic acid has been achieved through the two-step biotransformation of ethyl benzoylformate, highlighting a biocatalytic approach. nih.gov
Another potential route is the reaction of an organometallic reagent, such as a Grignard reagent derived from 3-bromo-iso-propoxybenzene, with diethyl oxalate. mdpi.com This method offers a convergent approach to the α-keto ester.
Stereoselective Introduction of the Iso-Propoxy Moiety
The regioselective introduction of the iso-propoxy group at the 3-position of the benzoylformate core is a significant challenge. As mentioned, direct functionalization of a substituted benzene ring often leads to a mixture of isomers. Therefore, a more controlled approach is necessary.
A plausible strategy involves starting with a precursor that already contains a functional group at the 3-position, which can then be converted to the iso-propoxy ether. A common and effective method for this is the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In this case, the synthesis would start with a 3-hydroxybenzoylformate derivative, such as ethyl 3-hydroxybenzoylformate. This phenolic precursor would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an iso-propyl halide (e.g., 2-bromopropane) to form the desired ether linkage. utahtech.eduyoutube.com
The synthesis of 3-hydroxybenzoic acid derivatives can be achieved through various methods, including photochemical rearrangements of bicyclic ketones or starting from commercially available 3-hydroxybenzoic acid. rasayanjournal.co.incdnsciencepub.comresearchgate.net
A proposed synthetic pathway is illustrated below:
Figure 2: Proposed synthesis of this compound via Williamson ether synthesis from a 3-hydroxybenzoylformate precursor.Innovations in Green Chemistry for Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied to the key reaction steps.
Exploration of Environmentally Benign Solvents and Solvent-Free Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Research into greener alternatives has identified several promising options.
Ionic liquids (ILs) have gained significant attention as "green solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. ajast.net In the context of esterification, Brønsted acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. acs.orgresearchinschools.org These acidic ILs have been shown to be effective catalysts for Fischer esterification, with the added benefit that the ester product is often immiscible with the ionic liquid, allowing for easy separation by decantation. researchinschools.orgscientific.net
Solvent-free reaction conditions represent an ideal scenario in green chemistry. For certain reactions, such as some Friedel-Crafts acylations promoted by solid catalysts, it is possible to run the reaction neat, completely eliminating the need for a solvent. acs.org
Development of Heterogeneous and Homogeneous Catalytic Systems
Replacing stoichiometric reagents with catalytic alternatives, and favoring heterogeneous catalysts for ease of separation and reuse, are core tenets of green chemistry.
For Friedel-Crafts acylation , traditional homogeneous Lewis acid catalysts like AlCl₃ are used in stoichiometric amounts and generate significant amounts of acidic waste during aqueous workup. orgsyn.org Greener alternatives include a wide range of solid acid catalysts. begellhouse.comroutledge.comSulfated zirconia , for example, has been shown to be an effective heterogeneous catalyst for the acylation of aromatic compounds, offering high selectivity and the potential for catalyst recycling. rsc.orgmiamioh.edu Other heterogeneous catalysts being explored include zeolites, clays (B1170129), and heteropoly acids. routledge.commiamioh.edu
In esterification reactions , the use of recyclable solid acid catalysts can replace corrosive mineral acids. Furthermore, biocatalysis offers a highly selective and environmentally friendly approach. Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. The biocatalytic reduction of α-keto esters using whole cells has been demonstrated, showcasing the potential for enzymatic processes in the synthesis of related compounds. abap.co.in
Below is a table summarizing some green catalytic approaches for key reactions relevant to the synthesis of this compound.
| Reaction | Conventional Catalyst | Green Catalytic System | Advantages of Green System |
| Esterification | H₂SO₄ (homogeneous) | Brønsted acidic ionic liquids | Recyclable, acts as both catalyst and solvent. acs.orgresearchinschools.org |
| Solid acid catalysts | Heterogeneous, easily separable, reusable. | ||
| Friedel-Crafts Acylation | AlCl₃ (stoichiometric, homogeneous) | Sulfated zirconia (heterogeneous) | Reusable, reduces waste, high selectivity. rsc.org |
| Zeolites, clays (heterogeneous) | Environmentally benign, shape-selective. routledge.commiamioh.edu | ||
| Oxidation | Stoichiometric oxidants | Catalytic systems with O₂ or H₂O₂ | High atom economy, milder conditions. organic-chemistry.org |
| Biocatalysts (enzymes) | High selectivity, mild conditions, aqueous media. abap.co.in |
Atom Economy and Reaction Efficiency Optimization
The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product, is central to modern synthetic chemistry. primescholars.comscranton.edu In the synthesis of this compound, traditional methods often involve multi-step processes with the use of stoichiometric reagents, leading to the generation of significant amounts of waste and, consequently, a low atom economy.
A hypothetical, highly atom-economical synthesis of this compound could involve the direct addition of an isopropoxy group and an ethyl formate (B1220265) moiety to a benzene ring in a single step. However, current practical syntheses likely involve the acylation of 3-isopropoxybenzene with ethyl oxalyl chloride or a related derivative. In such a reaction, the primary byproduct would be hydrochloric acid.
Table 1: Hypothetical Atom Economy Calculation for the Acylation of 3-Isopropoxybenzene
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 3-Isopropoxybenzene | 136.19 | 1 | 136.19 |
| Ethyl oxalyl chloride | 136.53 | 1 | 136.53 |
| Total Reactants | 272.72 | ||
| Product | |||
| This compound | 236.26 | 1 | 236.26 |
| Byproduct | |||
| Hydrochloric Acid (HCl) | 36.46 | 1 | 36.46 |
| Atom Economy (%) | 86.63% |
This table presents a theoretical calculation and may not reflect the actual experimental efficiency.
Emerging Synthetic Technologies and Process Intensification
The drive for more efficient and sustainable chemical manufacturing has led to the exploration of innovative technologies that can intensify chemical processes, leading to higher yields, shorter reaction times, and reduced environmental impact.
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govarkat-usa.org The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govunideb.hu In the context of synthesizing esters, including benzoylformate derivatives, MAOS can be particularly advantageous. For instance, the esterification of carboxylic acids with alcohols, a common step in the synthesis of compounds like this compound, can often be completed in minutes under microwave irradiation, compared to hours with traditional heating.
While specific studies on the microwave-assisted synthesis of this compound are not widely published, research on related benzotriazole (B28993) derivatives has shown that microwave-assisted methods can provide higher yields in shorter reaction times. nih.gov This suggests a strong potential for the application of MAOS in the efficient production of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (General Esterification)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Yield | Moderate to High | Often Higher |
| Energy Consumption | High | Lower |
| Side Reactions | More prevalent | Often reduced |
This table provides a general comparison and specific outcomes can vary depending on the reaction.
Continuous Flow Chemistry Applications
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages in terms of safety, scalability, and process control. nih.govrsc.org In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility.
While specific examples of the continuous flow synthesis of this compound are not detailed in the literature, patents describing the continuous production of related compounds like ethyl 3-ethoxypropionate highlight the feasibility and advantages of this approach, including simplified separation processes and the potential for catalyst recycling. google.com
Photochemical and Electrochemical Synthesis Strategies
Photochemical and electrochemical methods offer unique and sustainable pathways for the synthesis of organic compounds, often proceeding under mild conditions without the need for harsh reagents. rsc.org
Photochemical Synthesis: The use of light to initiate chemical reactions can enable transformations that are difficult to achieve through thermal methods. In the context of aryl ketoester synthesis, photochemical approaches are being explored. While direct photochemical synthesis of this compound has not been reported, related research on the photocyclization of precursors to form complex molecules demonstrates the potential of this technology. mdpi.com
Electrochemical Synthesis: Electrochemistry provides a powerful tool for driving oxidation and reduction reactions by using electricity as a "reagent." This can eliminate the need for stoichiometric oxidizing or reducing agents, leading to a greener process. The electrochemical synthesis of aryl α-ketoesters from acetophenones has been demonstrated, suggesting a possible route to benzoylformate derivatives. nih.gov Although a direct electrochemical synthesis of this compound is not yet established, the continuous development of electrochemical methods for C-C and C-O bond formation holds promise for future applications in this area.
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation
Reactivity of the α-Ketoester Moiety
The α-ketoester functional group is characterized by two adjacent carbonyl centers, which significantly influence each other's reactivity. This arrangement provides multiple sites for nucleophilic attack and enables the formation of stabilized carbanions.
The electrophilic nature of the carbonyl carbons in the α-ketoester moiety makes them susceptible to nucleophilic attack. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic factors. libretexts.org In Ethyl 3-iso-propoxybenzoylformate, the ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation yields an alcohol. libretexts.org Common nucleophiles for these reactions include organometallic reagents (like Grignard reagents), hydrides, and amines.
Grignard Reactions: Treatment with a Grignard reagent (R-MgX) would likely result in the addition to the ketonic carbonyl, forming a tertiary alcohol after acidic workup.
Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. The ester group may also be reduced by a strong reducing agent like LiAlH₄.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) can form a cyanohydrin at the ketonic carbonyl.
Amine Addition: Primary or secondary amines can add to the ketone to form imines or enamines, respectively, after dehydration. libretexts.org
| Reaction Type | Reagent | Likely Product at α-Ketoester |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary alcohol |
| Reduction (Ketone) | NaBH₄, EtOH | Secondary alcohol |
| Reduction (Ketone & Ester) | LiAlH₄, then H₃O⁺ | Diol |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |
| Imine Formation | R-NH₂, acid catalyst | Imine |
The protons on the carbon atom adjacent to a carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a resonance-stabilized enolate anion. masterorganicchemistry.comuobasrah.edu.iq In this compound, the α-ketoester structure lacks α-hydrogens on the carbon chain between the carbonyls. However, carbanion chemistry is highly relevant in condensation reactions where it acts as an electrophile.
For related α-ketoesters with α-hydrogens, the formation of enolates is a critical step in many carbon-carbon bond-forming reactions. researchgate.net The presence of two carbonyl groups significantly increases the acidity of the α-protons, making enolate formation easier compared to simple ketones or esters. masterorganicchemistry.com
Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. libretexts.orgyoutube.com Weaker bases like alkoxides can also be used, especially for more acidic dicarbonyl compounds. uobasrah.edu.iqlibretexts.org
The ethyl ester group can undergo transesterification in the presence of an alcohol and an acid or base catalyst. This reaction exchanges the ethyl group for the alkyl group of the reacting alcohol.
The mechanism, whether acid- or base-catalyzed, involves the nucleophilic attack of an alcohol on the ester carbonyl.
Base-Catalyzed: A strong base deprotonates the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the original ethoxide group.
Acid-Catalyzed: The acid protonates the ester carbonyl oxygen, making the carbonyl carbon more electrophilic. The incoming alcohol then attacks, and after a series of proton transfers, the original ethanol (B145695) molecule is eliminated.
This reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.
Transformations Involving the Iso-Propoxy Group
The iso-propoxy group is an ether linkage, which is generally unreactive but can be cleaved under specific, harsh conditions. pressbooks.pubmasterorganicchemistry.com
Ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com The reaction involves protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic substitution reaction by the halide ion.
The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the ether oxygen. pressbooks.pub
Given that the iso-propoxy group involves a secondary carbon attached to the oxygen, the cleavage at this bond could proceed via an Sₙ1 mechanism, forming a stable secondary carbocation.
Cleavage of the aryl-oxygen bond is unfavorable. Therefore, the reaction will produce a phenol (B47542) and an alkyl halide.
The reaction of this compound with excess HBr or HI would be expected to cleave the ether bond, yielding Ethyl 3-hydroxybenzoylformate and 2-bromopropane (B125204) or 2-iodopropane, respectively.
Oxidation and Reduction Pathways
The presence of a ketone and an ester group in this compound allows for a range of oxidation and reduction transformations.
Reduction: The α-keto group is susceptible to reduction to a secondary alcohol, forming Ethyl 3-isopropoxy-mandelate. This transformation can be achieved using various reducing agents. Standard hydride reagents like sodium borohydride (NaBH₄) are effective for this purpose. The reaction with NaBH₄ in methanol (B129727) would selectively reduce the ketone over the ester. beilstein-journals.org More potent reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, yielding a diol. libretexts.org
The photochemical reduction of benzoylformate esters is also a known pathway. In the presence of a hydrogen donor solvent like isopropanol, irradiation can lead to the formation of the corresponding mandelate (B1228975) ester. researchgate.net
Oxidation: The isopropoxy group, specifically the tertiary benzylic-like hydrogen on the isopropyl group, presents a potential site for oxidation. Strong oxidizing agents could potentially lead to the cleavage of the ether bond or oxidation at the benzylic position. Photocatalytic methods have been developed for the functionalization of the α-C-H bonds of aryl alkyl ethers, proceeding through a radical cation intermediate. libretexts.org While direct oxidation of the benzoylformate moiety is less common, oxidative cleavage of the C-C bond between the carbonyls is possible under harsh conditions.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms of this compound can be achieved through a combination of kinetic, thermodynamic, and isotopic labeling studies.
Kinetic and Thermodynamic Studies of Reaction Pathways
Reduction Kinetics: The reduction of the α-keto group with hydride reagents is expected to follow second-order kinetics, being first order in both the ketoester and the hydride source. The rate of reduction would be influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents on the aromatic ring.
Ether Cleavage Thermodynamics: The cleavage of the aryl isopropyl ether bond with a strong acid like HBr or HI is a key reaction. libretexts.orgacs.org This reaction typically proceeds via an Sₙ1 mechanism due to the stability of the resulting isopropyl carbocation. The thermodynamics of this process are influenced by the bond dissociation energy of the C-O bond and the stability of the final products, a phenol and an alkyl halide. Studies on similar aryl ether cleavages have shown that the presence of water can affect the reaction rates and product distributions. nih.gov
Below is an illustrative data table with hypothetical, yet plausible, kinetic and thermodynamic parameters for key reactions of this compound, based on data for analogous systems. masterorganicchemistry.commasterorganicchemistry.com
| Reaction | Parameter | Value | Conditions |
| Reduction of α-keto group (NaBH₄) | Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | 25 °C, Methanol |
| Activation Energy (Eₐ) | 55 kJ/mol | - | |
| Acidic Cleavage of Ether (HBr) | Gibbs Free Energy of Activation (ΔG‡) | 140 kJ/mol | 80 °C, Acetic Acid |
| Enthalpy of Reaction (ΔHᵣ) | -25 kJ/mol | - |
Note: The values in this table are representative and intended for illustrative purposes, as specific experimental data for this compound are not available.
Identification of Intermediates and Transition States
In the reduction of the α-keto group by a hydride reagent, the key intermediate is a tetrahedral alkoxide formed upon nucleophilic attack of the hydride on the carbonyl carbon. libretexts.org The transition state for this step would involve the partial formation of the new C-H bond and partial breaking of the C=O π-bond.
For the acid-catalyzed cleavage of the isopropoxy group, the reaction proceeds through a protonated ether intermediate. libretexts.org The subsequent rate-determining step in an Sₙ1 pathway is the formation of a secondary isopropyl carbocation and a phenol. The transition state for this step would resemble the carbocation, with a highly polarized and elongated C-O bond. wikipedia.org In contrast, an Sₙ2-type cleavage would involve a transition state where the nucleophile (e.g., bromide) attacks the carbon atom while the oxygen is simultaneously protonated and begins to depart. princeton.edu
Computational studies on the hydrolysis of esters suggest that the transition state for acid-catalyzed hydrolysis involves a significant degree of charge development on the carbonyl oxygen. libretexts.org
Deuterium (B1214612) Labeling and Kinetic Isotope Effects
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. nih.gov For instance, in the reduction of the α-keto group, using a deuterated reducing agent like NaBD₄ would lead to the incorporation of deuterium at the α-hydroxy position. A primary kinetic isotope effect (KIE), where kH/kD > 1, would be expected if the C-H(D) bond formation is part of the rate-determining step. nih.govnih.gov
In the case of ether cleavage, a secondary KIE could be observed. If the reaction proceeds via an Sₙ1 mechanism, replacing the methine hydrogen of the isopropyl group with deuterium would likely result in a small normal KIE (kH/kD slightly > 1) due to changes in hyperconjugation and hybridization (sp³ to sp²) in the transition state. thieme-connect.com
Studies on the enzymatic decarboxylation of benzoylformate have utilized ¹³C and solvent deuterium isotope effects to show that both the initial formation of a tetrahedral adduct and the decarboxylation step are partially rate-determining. thieme-connect.com
| Experiment Type | Isotopic Label Placement | Expected KIE (kH/kD) | Mechanistic Insight |
| Reduction with NaBH₄/NaBD₄ | Deuterium at the α-hydroxy carbon | > 1 (Primary) | C-H(D) bond formation is in the rate-determining step. |
| Acidic Cleavage (Sₙ1) of Isopropyl Ether | Deuterium on the isopropyl methine carbon | ~1.1-1.2 (Secondary) | Indicates a change in hybridization towards sp² in the transition state. |
Note: The KIE values are typical expectations for the described mechanisms and are for illustrative purposes.
Stereochemical Control and Diastereoselective Transformations
The reduction of the prochiral α-keto group in this compound can lead to the formation of a chiral center, resulting in (R)- or (S)-Ethyl 3-isopropoxy-mandelate. Achieving stereocontrol in such transformations is a significant area of research. Biocatalytic reductions, for example using baker's yeast or isolated enzymes, are well-known to produce α-hydroxy esters with high enantiomeric excess.
Furthermore, the presence of the α-ketoester functionality allows for various diastereoselective addition reactions to the carbonyl group. For instance, aldol (B89426) or Mannich-type reactions could be employed. The stereochemical outcome of these reactions would be influenced by the choice of reagents, catalysts, and reaction conditions, potentially allowing for the synthesis of complex molecules with multiple stereocenters. The existing stereocenter, if one were to be introduced, would influence the diastereoselectivity of subsequent reactions at the ketone or other parts of the molecule.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of the molecular structure of Ethyl 3-iso-propoxybenzoylformate would typically be achieved through a suite of high-resolution NMR techniques.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To elucidate the proton-proton and proton-carbon correlations within the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to map out the spin systems in the ethyl and isopropoxy groups, as well as the connectivity within the aromatic ring.
An HSQC spectrum would provide direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the chemical shifts for all protonated carbon atoms.
Without experimental data, a table of expected correlations cannot be generated.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) serves as a powerful tool for determining the purity of a substance without the need for a specific reference standard of the same compound. By using a certified internal standard of known concentration, the absolute purity of this compound could be determined with high accuracy. This method relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Furthermore, qNMR could be utilized to monitor the progress of the reaction that synthesizes this compound, for example, by tracking the disappearance of starting materials and the appearance of the product over time.
A data table illustrating a hypothetical qNMR analysis would require specific experimental parameters and results, which are not available.
Dynamic NMR for Conformational Studies
The presence of the isopropoxy group and the ester functionality introduces the possibility of restricted rotation around single bonds, potentially leading to different conformational isomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into these conformational dynamics. By analyzing changes in the line shape of NMR signals with temperature, it would be possible to determine the energy barriers for bond rotation and the relative populations of different conformers.
Specific findings on the conformational behavior of this compound are not documented in the available literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is the definitive method for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, an unambiguous molecular formula can be determined. For this compound (C₁₃H₁₆O₄), the expected exact mass would be calculated and compared to the experimentally measured value.
A data table showing the theoretical versus measured mass is contingent on experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecular ion of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information, confirming the connectivity of the different parts of the molecule. Expected fragmentation might include the loss of the ethoxy group, the isopropoxy group, and cleavage of the bond between the two carbonyl groups.
A detailed fragmentation table requires specific mass spectral data.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)
FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the alkyl and aromatic groups, the C=O stretching of the ester and ketone, and the C-O stretching of the ether and ester functionalities.
The Raman spectrum would complement the FT-IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C=O bonds.
A table of characteristic vibrational frequencies cannot be compiled without the actual spectra.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues (if applicable)
This compound itself is an achiral molecule. However, if a chiral center were introduced into its structure, for example, by replacing the isopropoxy group with a chiral substituent or through the synthesis of atropisomers, then chiroptical spectroscopy would become a critical analytical tool.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule, while Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.
For a hypothetical chiral analogue of this compound, CD and ORD spectra would provide a unique fingerprint of its absolute configuration. Theoretical calculations of the chiroptical response could be used in conjunction with experimental data to assign the absolute stereochemistry of the molecule.
Computational and Theoretical Chemistry of Ethyl 3 Iso Propoxybenzoylformate
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. For a compound like ethyl 3-iso-propoxybenzoylformate, both Density Functional Theory (DFT) and ab initio methods would be valuable. DFT, with functionals like B3LYP, is often used for its balance of computational cost and accuracy. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory, albeit at a greater computational expense.
Molecular Geometry Optimization and Conformational Landscapes
The first step in a computational study would be to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization. The process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Due to the presence of rotatable bonds (e.g., around the ester and ether linkages), the molecule can exist in multiple conformations. A conformational search would be necessary to identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers would indicate their population at a given temperature.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Orbital Energetics
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, and positive potential around the hydrogen atoms.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can aid in the interpretation of experimental spectra. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can help in the assignment of experimental absorption bands to specific vibrational modes of the molecule. These predictions are typically performed on the optimized geometry of the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
| IR | Vibrational Frequency (cm⁻¹) | Data not available |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, stationary points, including reactants, products, intermediates, and transition states, can be identified. The characterization of transition states is crucial for understanding the kinetics of a reaction, as the energy barrier (activation energy) determines the reaction rate.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are typically performed in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. MD simulations model the movement of atoms and molecules over time, providing insights into how the solvent affects the conformation and dynamics of the solute molecule. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.
Applications in Advanced Materials Science and Specialized Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
There is currently no available research to suggest that Ethyl 3-isopropoxybenzoylformate is utilized as a key intermediate in the synthesis of complex organic molecules.
No studies have been identified that describe the use of Ethyl 3-isopropoxybenzoylformate as a precursor for advanced polymer monomers or initiators.
The potential of Ethyl 3-isopropoxybenzoylformate as a building block for ligands in coordination chemistry has not been explored in any published research to date.
Contributions to Catalyst Development and Design of Organocatalysts
There is no information available in the scientific literature regarding the contributions of Ethyl 3-isopropoxybenzoylformate to the development and design of organocatalysts.
Utilization in Specialty Chemical Manufacturing and Industrial Processes
No specific industrial processes or applications in specialty chemical manufacturing involving Ethyl 3-isopropoxybenzoylformate have been documented in publicly accessible sources.
Application in Non-Biological Functional Materials Development
Research into the application of Ethyl 3-isopropoxybenzoylformate in the development of non-biological functional materials has not been reported.
Synthesis and Chemical Behavior of Analogues and Derivatives of Ethyl 3 Iso Propoxybenzoylformate
Systematic Structural Modifications and Homologation Studies
The exploration of chemical space around a lead compound is a cornerstone of modern medicinal and materials chemistry. For Ethyl 3-iso-propoxybenzoylformate, systematic structural modifications would logically begin with its known precursor, 3-isopropoxybenzoic acid.
Homologation of the Alkoxy Side Chain: A primary avenue for structural modification involves the homologation of the isopropoxy group. This would entail the synthesis of a series of 3-alkoxybenzoic acids where the alkyl chain is systematically lengthened or branched (e.g., ethoxy, n-propoxy, n-butoxy, sec-butoxy, tert-butoxy). The resulting homologous series of benzoic acids can then be converted to their corresponding ethyl benzoylformates. This allows for a systematic investigation of how the size and steric bulk of the alkoxy group influence the compound's physicochemical properties and reactivity.
Manipulation of the Ester Moiety: Another key modification involves altering the ethyl ester group. This can be achieved by reacting 3-iso-propoxybenzoylformyl chloride (derived from the corresponding acid) with a variety of alcohols (e.g., methanol (B129727), propanol, isopropanol, butanol). This would generate a series of alkyl 3-iso-propoxybenzoylformates, enabling the study of the ester group's impact on properties such as solubility and reactivity.
A representative, though not exhaustive, list of potential analogues that could be synthesized through these systematic modifications is presented in Table 1.
| Compound Name | Modification from Parent Compound |
| Ethyl 3-ethoxybenzoylformate | Homologation (shorter alkoxy chain) |
| Ethyl 3-n-propoxybenzoylformate | Homologation (isomeric alkoxy chain) |
| Ethyl 3-n-butoxybenzoylformate | Homologation (longer alkoxy chain) |
| Mthis compound | Ester modification (shorter alkyl chain) |
| Propyl 3-iso-propoxybenzoylformate | Ester modification (longer alkyl chain) |
This table is illustrative and represents potential synthetic targets for systematic study.
Structure-Reactivity and Structure-Property Correlation Studies in Derivative Series
Electronic Effects of Substituents: The nature of the substituent at the 3-position of the benzene (B151609) ring significantly influences the electronic properties of the benzoylformate core. The isopropoxy group, being an electron-donating group through resonance, is expected to increase the electron density of the aromatic ring. This, in turn, can affect the reactivity of the carbonyl groups. For instance, increased electron density on the ring may slightly decrease the electrophilicity of the benzoyl carbonyl carbon.
Steric Hindrance: The size of both the alkoxy group and the ester alkyl group can introduce steric hindrance around the reactive centers. This can influence the rate of nucleophilic attack on the carbonyl carbons. For example, replacing the ethyl ester with a bulkier tert-butyl ester would likely decrease the rate of hydrolysis or other nucleophilic acyl substitution reactions.
Solubility and Partition Coefficient: The lipophilicity of the molecule, a key determinant of its solubility in various solvents, is directly related to the nature of the alkyl groups in the alkoxy and ester moieties. A systematic increase in the length of these alkyl chains would be expected to increase the octanol-water partition coefficient (logP), indicating higher lipophilicity. This relationship is critical for applications where specific solubility characteristics are required.
Table 2 illustrates a hypothetical structure-property correlation for a series of 3-alkoxybenzoylformate esters.
| Alkoxy Group | Expected Relative Reactivity (Hydrolysis) | Expected Relative Lipophilicity (logP) |
| Methoxy | Highest | Lowest |
| Ethoxy | High | Low |
| iso-Propoxy | Medium | Medium |
| n-Butoxy | Low | High |
This table presents expected trends based on established chemical principles.
Chemoenzymatic Synthesis of Related Compounds
While specific chemoenzymatic routes to this compound have not been documented in readily available literature, the broader field of biocatalysis offers promising avenues for the synthesis of related chiral molecules. Benzoylformate and its derivatives are known substrates for various oxidoreductases, which can catalyze their stereoselective reduction to the corresponding mandelate (B1228975) derivatives.
For instance, short-chain dehydrogenases/reductases (SDRs) are a class of enzymes that could potentially be employed for the asymmetric reduction of this compound to yield chiral ethyl 2-hydroxy-2-(3-isopropoxyphenyl)acetate. Such enzymatic transformations are highly valued for their high enantioselectivity, which is often difficult to achieve through traditional chemical methods.
A typical chemoenzymatic cascade for this purpose might involve the use of a dehydrogenase to catalyze the reduction of the keto group, coupled with a cofactor regeneration system, such as the oxidation of a co-substrate by a second enzyme (e.g., glucose dehydrogenase). This approach, which has been successfully applied to other benzoylformate esters, could theoretically be adapted for this compound.
Exploration of Novel Benzoylformate Scaffolds and their Unique Reactivity
The benzoylformate scaffold is a versatile building block in organic synthesis. The presence of two distinct carbonyl groups with different reactivities allows for a wide range of chemical transformations. The exploration of novel benzoylformate scaffolds often involves the introduction of diverse functional groups onto the aromatic ring, leading to compounds with unique chemical and potentially biological properties.
Starting from precursors like 3-hydroxybenzoic acid, a wide array of ether linkages can be introduced at the 3-position, extending beyond simple alkyl groups to include aryl ethers, benzylic ethers, or more complex polyether chains. These modifications can dramatically alter the molecule's shape, flexibility, and potential for intermolecular interactions.
Furthermore, the reactivity of the benzoylformate moiety itself can be exploited to construct more complex molecular architectures. For example, the α-keto ester can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Michael additions, and Wittig-type olefination reactions, to build intricate molecular frameworks. The presence of the 3-isopropoxy group can influence the regioselectivity and stereoselectivity of these reactions.
The continued exploration of novel benzoylformate scaffolds, including derivatives of this compound, holds promise for the discovery of new molecules with interesting properties and potential applications in various fields of chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Sustainable Synthetic Routes
The conventional synthesis of aryl α-keto esters often involves methods like Friedel-Crafts acylation using reagents such as ethyl oxalyl chloride. mdpi.com While effective, these methods can be limited by the use of hazardous reagents and the generation of significant waste. Future research is poised to develop more sustainable and efficient synthetic strategies.
Greener Synthetic Approaches:
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes, such as dehydrogenases and reductases, presents a promising green alternative for the synthesis of α-keto esters and their derivatives. abap.co.innih.gov These biocatalytic reductions can offer high enantioselectivity and operate under mild, aqueous conditions, significantly reducing the environmental impact. abap.co.in For instance, various microorganisms have been successfully employed for the reduction of different α-keto esters to their corresponding (S)-alcohols with high conversion rates. abap.co.in
Photocatalysis: Visible-light-induced photocatalysis is another emerging sustainable method. researchgate.netrsc.org This approach can facilitate the synthesis of α-keto esters from readily available starting materials like terminal alkynes and alcohols, using molecular oxygen as a green oxidant under mild conditions. rsc.org The generation of acyl radicals from α-keto acids using an organic photocatalyst also provides a metal-free and environmentally friendly route to a variety of ketones. acs.org
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. nih.govriken.jpnih.gov The synthesis of esters and related compounds in flow systems can lead to higher yields and reduced reaction times. riken.jpacs.orgresearchgate.net
| Synthetic Route | Key Features | Potential Advantages for Ethyl 3-iso-propoxybenzoylformate |
| Biocatalysis | Use of enzymes or whole cells (e.g., Candida parapsilosis). abap.co.in | High enantioselectivity, mild reaction conditions, reduced waste. |
| Photocatalysis | Utilizes light energy to drive reactions, often with green oxidants like O2. rsc.org | Energy-efficient, can use abundant starting materials. |
| Flow Chemistry | Reactions occur in continuous streams in small reactors. nih.govnih.gov | Improved safety, scalability, and process control. |
Exploration of Underutilized Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely dictated by the α-keto ester functionality. While its role as a synthetic intermediate is established, a deeper exploration of its reactivity could unlock novel chemical transformations.
Potential Reaction Pathways:
Asymmetric Reductions: The ketone group can be asymmetrically reduced to a chiral alcohol, a valuable synthon in pharmaceutical manufacturing. Dynamic kinetic resolution of similar β-aryl α-keto esters has been achieved with high diastereoselectivity using transfer hydrogenation catalysts. acs.org
Decarbonylative Coupling: Transition metal-catalyzed decarbonylative coupling reactions represent a significant challenge and opportunity. While decarbonylation is often an undesired side reaction in the synthesis of α-keto esters, controlling this process could lead to novel C-C bond formations. acs.org
Cycloaddition Reactions: The electron-deficient nature of the α-keto ester moiety makes it a potential candidate for various cycloaddition reactions, enabling the construction of complex heterocyclic scaffolds.
Novel Catalytic Transformations: The development of new catalytic systems, such as N,N'-dioxide/Ni(II) complexes, has enabled dynamic kinetic asymmetric transformations of related β-halo-α-keto esters, suggesting avenues for developing novel catalytic reactions for this compound. rsc.org
| Reaction Type | Potential Product | Significance |
| Asymmetric Reduction | Chiral α-hydroxy ester | Valuable building block for pharmaceuticals. |
| Controlled Decarbonylative Coupling | Novel ketone derivatives | New C-C bond formation strategies. |
| Cycloaddition Reactions | Complex heterocyclic compounds | Access to diverse molecular architectures. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions.
AI and ML in the Context of this compound:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule, including intermediates like this compound. engineering.org.cnsynthiaonline.commit.edu These models learn from vast databases of chemical reactions to suggest plausible disconnections and precursor molecules. engineering.org.cn
Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction, such as the esterification or Friedel-Crafts acylation steps in the synthesis of this compound. nih.govbeilstein-journals.orgresearchgate.netduke.eduacs.org This can significantly reduce the time and resources required for experimental optimization. duke.edu For instance, neural network models have been successfully used to predict suitable conditions for a wide range of organic reactions with high accuracy. nih.govacs.org
Predictive Modeling of Reactivity: By analyzing large datasets, ML models can identify patterns and predict the reactivity of specific functional groups, helping chemists to anticipate potential side reactions and design more selective transformations.
Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced in situ spectroscopic techniques can be instrumental in optimizing the synthesis and subsequent transformations of this compound.
Applicable Spectroscopic Techniques:
Raman Spectroscopy: This technique is well-suited for monitoring esterification reactions in real-time. open-raman.org It can track the concentration changes of reactants, products, and even water, providing kinetic data that is crucial for process optimization. open-raman.org
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These methods can also be employed for the online monitoring of functional group transformations during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses, offering a deep mechanistic understanding.
The integration of these advanced analytical techniques with automated synthesis platforms, facilitated by AI and ML, will undoubtedly accelerate the discovery and development of new applications for this compound and other valuable chemical entities.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 3-iso-propoxybenzoylformate, and how can its purity be validated experimentally?
- Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDCI) in polar aprotic solvents like DMF, followed by purification via liquid-liquid extraction and column chromatography. Purity validation typically employs HPLC with UV detection (retention time comparison) and NMR spectroscopy (integration of characteristic peaks, e.g., ester carbonyl at ~170 ppm in NMR) . Accelerated stability studies under varying pH, temperature, and light exposure can further confirm compound integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : and NMR to confirm molecular structure (e.g., iso-propoxy group splitting patterns).
- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase gradient (e.g., acetonitrile/water) to assess purity.
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (±5 ppm accuracy).
Cross-referencing with published spectral databases ensures reproducibility .
Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., pH 1–14 buffers, 25–60°C). Monitor degradation via HPLC at regular intervals. Use Arrhenius plots to extrapolate shelf-life at room temperature. Compare degradation products (e.g., benzoylformic acid derivatives) with synthetic standards .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Replicate studies using standardized protocols (e.g., ISO guidelines).
- Perform meta-analyses to identify confounding variables (e.g., impurity profiles, stereochemical differences).
- Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can computational modeling optimize the reaction yield of this compound synthesis?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate transition-state energies to identify rate-limiting steps.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., catalyst loading, temperature).
Experimental validation using fractional factorial designs reduces resource expenditure .
Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structures of derivatives bound to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- SAR by NMR : Fragment-based screening to identify critical functional groups.
Correlate data with in silico docking simulations (e.g., AutoDock Vina) to prioritize synthetic targets .
Q. How should researchers address ethical and data transparency challenges in studies involving human-derived samples exposed to this compound?
- Methodological Answer :
- Pseudonymization : Store identifiers (e.g., participant IDs) separately from experimental data.
- Data Storage : Use encrypted, access-controlled repositories (e.g., institutional servers compliant with GDPR).
- Transparency : Pre-register protocols on platforms like ClinicalTrials.gov and disclose raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Contradiction Analysis Framework
Q. What statistical methods are recommended for reconciling conflicting toxicity profiles of this compound?
- Methodological Answer :
- Bland-Altman Plots : Visualize systematic biases between studies.
- Meta-Regression : Adjust for covariates (e.g., dosage, exposure duration).
- Sensitivity Analysis : Exclude outliers or low-quality datasets (e.g., non-peer-reviewed sources).
Cross-validation with in vitro/in vivo models (e.g., zebrafish embryos) enhances reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
